molecular formula C18H28N2O2 B6315002 tert-Butyl 3-(N-benzyl-N-methylamino) piperidine-1-carboxylate CAS No. 1027345-51-2

tert-Butyl 3-(N-benzyl-N-methylamino) piperidine-1-carboxylate

Cat. No. B6315002
CAS RN: 1027345-51-2
M. Wt: 304.4 g/mol
InChI Key: QZFCAOGECMVMDZ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(N-benzyl-N-methylamino) piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1027345-51-2 . It has a molecular weight of 304.43 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-8-11-16(14-20)19(4)13-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“tert-Butyl 3-(N-benzyl-N-methylamino) piperidine-1-carboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 304.43 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Asymmetric Synthesis

  • Efficient and Practical Asymmetric Synthesis : An efficient and practical asymmetric synthesis of related compounds, including 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed. This method is useful for large-scale operations, yielding enantiomerically pure compounds and is applicable in the synthesis of nociceptin antagonists (Jona et al., 2009).

Intermediate for Anticancer Drugs

  • Key Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. The synthetic method for this compound includes nucleophilic substitution and oxidation reactions, demonstrating its role in developing anticancer therapies (Zhang et al., 2018).

Proteinkinase Inhibitor Intermediate

  • Proteinkinase Inhibitor Synthesis : A novel asymmetric synthesis of CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine has been prepared. This is a key intermediate for the synthesis of CP-690550, a potent proteinkinase inhibitor, suggesting industrial application potential due to its mild conditions and high yields (Hao et al., 2011).

Synthesis of Biologically Active Compounds

  • Intermediate for Biologically Active Benziimidazole Compounds : The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for biologically active benziimidazole compounds, has been reported. This highlights its importance in the synthesis of compounds with biological activity (Liu Ya-hu, 2010).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-[benzyl(methyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-8-11-16(14-20)19(4)13-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFCAOGECMVMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(N-benzyl-N-methylamino) piperidine-1-carboxylate

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